molecular formula C12H20O6 B184118 Hexahydrospiro[1,3-benzodioxole-2,1'-cyclohexane]-4,5,6,7-tetrol CAS No. 22144-55-4

Hexahydrospiro[1,3-benzodioxole-2,1'-cyclohexane]-4,5,6,7-tetrol

Cat. No.: B184118
CAS No.: 22144-55-4
M. Wt: 260.28 g/mol
InChI Key: SOONKKMMJCQOLI-JYRVZRIJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexahydrospiro[1,3-benzodioxole-2,1’-cyclohexane]-4,5,6,7-tetrol is a complex organic compound characterized by its unique spirocyclic structure. This compound contains multiple hydroxyl groups and ether linkages, making it an interesting subject for various chemical and biological studies. The presence of both six-membered and five-membered rings in its structure contributes to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexahydrospiro[1,3-benzodioxole-2,1’-cyclohexane]-4,5,6,7-tetrol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the acid-catalyzed reaction of cyclohexanediol with aromatic carbonitriles . This reaction proceeds through the formation of intermediate compounds, which then undergo cyclization to form the desired spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process often includes crystallization and chromatography techniques to isolate the compound from by-products.

Chemical Reactions Analysis

Types of Reactions

Hexahydrospiro[1,3-benzodioxole-2,1’-cyclohexane]-4,5,6,7-tetrol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The ether linkages and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acids can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Hexahydrospiro[1,3-benzodioxole-2,1’-cyclohexane]-4,5,6,7-tetrol has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Research has explored its potential as a therapeutic agent due to its bioactive properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Hexahydrospiro[1,3-benzodioxole-2,1’-cyclohexane]-4,5,6,7-tetrol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways . For example, it may act as an agonist or antagonist, depending on the target and context.

Properties

CAS No.

22144-55-4

Molecular Formula

C12H20O6

Molecular Weight

260.28 g/mol

IUPAC Name

(3aS,4R,5S,6S,7R,7aR)-spiro[3a,4,5,6,7,7a-hexahydro-1,3-benzodioxole-2,1'-cyclohexane]-4,5,6,7-tetrol

InChI

InChI=1S/C12H20O6/c13-6-7(14)9(16)11-10(8(6)15)17-12(18-11)4-2-1-3-5-12/h6-11,13-16H,1-5H2/t6-,7-,8+,9+,10-,11+/m0/s1

InChI Key

SOONKKMMJCQOLI-JYRVZRIJSA-N

Isomeric SMILES

C1CCC2(CC1)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H]([C@@H]3O2)O)O)O)O

SMILES

C1CCC2(CC1)OC3C(C(C(C(C3O2)O)O)O)O

Canonical SMILES

C1CCC2(CC1)OC3C(C(C(C(C3O2)O)O)O)O

Synonyms

2,3-O-chmi
2,3-O-cyclohexylidene-myo-inositol

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.